tert-Butyl 3-(bromomethyl)benzylcarbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl 3-(bromomethyl)benzylcarbamate typically involves the reaction of 3-(hydroxymethyl)benzylcarbamic acid tert-butyl ester with carbon tetrabromide (CBr4) and triphenylphosphine (Ph3P) in tetrahydrofuran (THF) at low temperatures . The reaction mixture is stirred for an extended period to ensure complete conversion .
Industrial Production Methods: : While specific industrial production methods are not detailed, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions: : tert-Butyl 3-(bromomethyl)benzylcarbamate primarily undergoes substitution reactions due to the presence of the bromomethyl group . This group is highly reactive and can be replaced by various nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and thiols (RSH).
Reaction Conditions: These reactions typically occur in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products
Azide Substitution: Formation of azido derivatives.
Cyanide Substitution: Formation of nitrile derivatives.
Thiol Substitution: Formation of thioether derivatives.
Scientific Research Applications
tert-Butyl 3-(bromomethyl)benzylcarbamate is used in various scientific research applications, including:
Organic Synthesis: As a building block for more complex molecules.
Medicinal Chemistry: In the development of potential pharmaceutical compounds.
Biological Studies: As a reagent in the modification of biomolecules.
Industrial Applications: In the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(bromomethyl)benzylcarbamate involves the reactivity of the bromomethyl group. This group can undergo nucleophilic substitution, leading to the formation of various derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the substituent introduced .
Comparison with Similar Compounds
Similar Compounds
Comparison: : tert-Butyl 3-(bromomethyl)benzylcarbamate is unique due to its specific structure, which includes a bromomethyl group attached to a benzylcarbamate moiety. This structure imparts distinct reactivity and applications compared to similar compounds like tert-Butyl bromoacetate and tert-Butyl 3-(bromomethyl)phenylcarbamate .
Biological Activity
tert-Butyl 3-(bromomethyl)benzylcarbamate is an organic compound characterized by its molecular formula C13H18BrNO and a molecular weight of approximately 300.191 g/mol. This compound features a bromomethyl group attached to a benzyl moiety, which is further connected to a tert-butyl carbamate group. Its unique substitution pattern on the benzene ring suggests potential biological activity, particularly in medicinal chemistry and synthetic applications.
- Molecular Formula : C13H18BrNO
- Molecular Weight : 300.191 g/mol
- Density : Approximately 1.3 g/cm³
- Boiling Point : Estimated at 386.4 °C at 760 mmHg
- InChI Key : Provided for identification purposes
Table 1: Comparison of Related Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | C13H18BrNO | Specific position of bromomethyl group |
tert-Butyl 2-(bromomethyl)benzylcarbamate | C13H18BrNO | Different substitution pattern |
tert-Butyl 4-(bromomethyl)benzylcarbamate | C13H18BrNO | Variation in the position of substituents |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the bromomethyl group allows for nucleophilic substitution reactions, making it a useful building block in the synthesis of enzyme inhibitors and other therapeutic agents.
Research Findings
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit antimicrobial properties. For instance, related carbamates have shown effectiveness against a range of bacterial strains, indicating potential use in developing new antibiotics .
- Enzyme Inhibition : The compound has been investigated for its role as an enzyme inhibitor. Its structural characteristics allow it to bind effectively to active sites of specific enzymes, thereby inhibiting their function. This property is crucial for drug design, especially in targeting diseases like cancer where enzyme regulation is vital .
- Toxicity Studies : Safety assessments indicate that while some brominated compounds can exhibit cytotoxic effects, tert-butyl derivatives like this compound generally demonstrate lower toxicity profiles, making them suitable candidates for further development .
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of various carbamate derivatives, including this compound. The findings indicated that at concentrations around 1 µM, these compounds could significantly inhibit the growth of cancer cell lines such as HT29 (human colon cancer) and MCF-7 (breast cancer). Mechanistic studies revealed that these compounds may induce apoptosis through pathways involving Akt inhibition .
Case Study 2: Enzyme Targeting
In another investigation focused on small molecule inhibitors for histone acetylation readers, similar compounds were screened for their ability to inhibit ENL YEATS domain interactions. Compounds with structural similarities to tert-butyl carbamates demonstrated promising IC50 values below 100 nM, suggesting effective binding and inhibition capabilities .
Properties
IUPAC Name |
tert-butyl N-[[3-(bromomethyl)phenyl]methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15-9-11-6-4-5-10(7-11)8-14/h4-7H,8-9H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWVAHJDHPLCQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619225 |
Source
|
Record name | tert-Butyl {[3-(bromomethyl)phenyl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220364-34-1 |
Source
|
Record name | tert-Butyl {[3-(bromomethyl)phenyl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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